4-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide
Description
The compound 4-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide features a chromene-2-carboxamide core substituted at the carboxamide nitrogen with a (1-(pyrazin-2-yl)piperidin-4-yl)methyl group. Chromene derivatives are known for diverse biological activities, including enzyme inhibition and antimicrobial properties . The pyrazinyl-piperidinylmethyl substituent introduces a heterocyclic moiety that may enhance target binding through hydrogen bonding or π-π interactions, though specific pharmacological data for this compound remains unreported in the provided evidence.
Properties
IUPAC Name |
4-oxo-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-16-11-18(27-17-4-2-1-3-15(16)17)20(26)23-12-14-5-9-24(10-6-14)19-13-21-7-8-22-19/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJMCDVUCBOGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide, a compound with the CAS number 1421461-54-2, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The structure comprises a chromene ring fused with a carboxamide group and a pyrazinyl-piperidine moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives containing piperidine and pyrazine rings demonstrate significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Compounds bearing similar functionalities have demonstrated strong inhibitory activity with IC50 values ranging from 0.63 to 2.14 μM .
- Anticancer Activity : Some studies suggest that derivatives of this compound may exhibit anticancer properties. The presence of the chromene structure is often associated with cytotoxic effects on cancer cell lines, although specific data on this compound is limited.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activities of compounds related to this compound:
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within microbial cells or cancer cells. The piperidine moiety is known for enhancing bioavailability and cellular uptake, while the chromene structure may facilitate interactions with DNA or protein targets.
Comparison with Similar Compounds
Core Structure Variations
The chromene-2-carboxamide core is shared with several analogs (Table 1). For example:
- 4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) : This compound, bearing a sulfamoylphenyl group, exhibits carbonic anhydrase inhibitory activity, highlighting the core’s relevance in enzyme targeting .
In contrast, Goxalapladib () employs a naphthyridine core instead of chromene, demonstrating how core modifications shift therapeutic targets—in this case, likely addressing inflammatory or oncological pathways .
Substituent Analysis
The substituent on the carboxamide nitrogen critically influences physicochemical and biological properties:
- Pyrazinyl-piperidinylmethyl (Target Compound) : The pyrazine ring offers polar interactions, while the piperidine spacer may improve solubility and conformational flexibility.
- Piperazinyl-sulfonylethyl () : Introduces a sulfonyl group, enhancing hydrogen-bonding capacity and solubility. The pyridine-piperazine moiety may target receptors with basic residues .
- Trifluoromethyl-benzothiazol () : The electron-withdrawing trifluoromethyl group and benzothiazole ring could improve metabolic stability and binding affinity .
Data Table: Comparative Analysis of Key Compounds
*Note: Molecular weight for ’s compound may be inconsistent with its structure; further verification is required.
Research Findings and Implications
- Substituent-Driven Activity : The sulfamoylphenyl group in 5a underscores the importance of polar substituents for enzyme inhibition, while the benzylpiperidine in 4h suggests lipophilic groups may enhance membrane permeability .
- Physicochemical Properties : The pyrazine ring in the target compound likely improves aqueous solubility compared to benzyl or trifluoromethyl groups, critical for oral bioavailability.
- Unresolved Questions : Lack of explicit data on the target compound’s activity necessitates further studies, particularly enzymatic assays and ADMET profiling.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide?
Answer:
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the piperidine-pyrazine core. For example, coupling pyrazin-2-amine with a substituted piperidinone under reductive amination conditions, as described in analogous piperidine derivative syntheses .
- Step 2 : Chromene-2-carboxamide synthesis. A chromene scaffold can be functionalized via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., acid chlorides) .
- Step 3 : Final coupling. The piperidine-pyrazine intermediate is linked to the chromene-carboxamide via a methylene bridge using reductive alkylation or Mitsunobu reactions .
Key Validation : Monitor reactions via TLC and purify intermediates using column chromatography. Confirm final product purity (>95%) via HPLC .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the chromene core, piperidine-pyrazine substituents, and methylene linker. Compare with analogous compounds (e.g., chromene derivatives in ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for the carboxamide and pyrazine groups .
- X-ray Crystallography : If single crystals are obtained, determine the 3D structure to resolve stereochemistry, as done for related PARP-1 inhibitors .
Advanced: How can computational methods guide target identification and binding mode analysis?
Answer:
- Molecular Docking : Use software like AutoDock or Schrödinger to predict interactions with targets such as PARP-1 or EZH2. Reference cocrystal structures (e.g., PARP-1 inhibitors in ) to validate docking poses .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to assess stability of binding interactions (e.g., hydrogen bonds with catalytic residues). For example, PARP-1 selectivity was rationalized via MD in .
- Pharmacophore Modeling : Identify critical functional groups (e.g., chromene carbonyl, pyrazine nitrogen) for activity, as demonstrated in EZH2 inhibitor studies .
Advanced: How should researchers address contradictions in biological activity data across assays?
Answer:
- Assay Optimization : Validate cell-based vs. enzymatic assays. For example, PARP-1 inhibitors in showed discrepancies due to cellular permeability; use orthogonal assays (e.g., SPR for binding affinity) .
- Metabolic Stability Screening : Test compounds in hepatocyte models to identify rapid degradation (e.g., cytochrome P450 interactions), which may explain variable in vivo results .
- Dose-Response Analysis : Use Hill slopes to distinguish between target-specific effects and off-target activity, as applied in CGRP receptor antagonist studies .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, as seen in PARP-1 inhibitors with improved oral bioavailability .
- Lipophilicity Reduction : Replace hydrophobic moieties with polar heterocycles (e.g., pyrazine) to lower logP, minimizing hepatotoxicity risks .
- Formulation Studies : Use co-solvents (e.g., PEG 400) or nanocrystal formulations to enhance solubility, critical for in vivo efficacy (e.g., CGRP antagonists in ) .
Advanced: How to validate target engagement in disease models?
Answer:
- Biomarker Analysis : Measure downstream effects (e.g., histone H3K27 methylation for EZH2 inhibition) in xenograft models, as in .
- Pharmacodynamic Profiling : Use PET tracers or fluorescent probes to quantify target occupancy in tissues, a method validated for PARP-1 inhibitors .
- Genetic Knockdown : Compare compound efficacy with siRNA-mediated target silencing to confirm mechanism-specific effects .
Basic: What safety precautions are essential during synthesis and handling?
Answer:
- Reactive Intermediates : Use inert atmospheres (N₂/Ar) for reactions involving pyrazine or acid chlorides to prevent decomposition .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to potential irritancy of carboxamide intermediates .
- Waste Disposal : Neutralize acidic/basic waste before disposal, following protocols for heterocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
